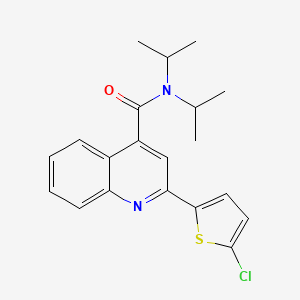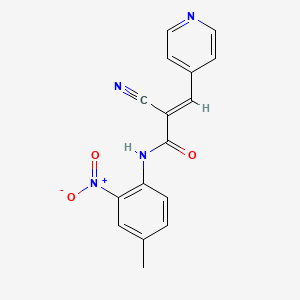![molecular formula C18H17N7O B10891527 N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10891527.png)
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound featuring a pyrazole ring, a triazolopyrimidine core, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Pyrazole to the Phenyl Ring: This step involves the alkylation of the pyrazole with a benzyl halide derivative to form the pyrazole-phenyl linkage.
Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is typically synthesized via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and formamide.
Final Coupling Reaction: The final step involves coupling the pyrazole-phenyl intermediate with the triazolopyrimidine core under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core or the carboxamide group, potentially yielding reduced analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer activities.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and triazolopyrimidine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-thioamide: Contains a thioamide group, which may alter its biological activity.
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-urea: Features a urea group, potentially affecting its interaction with biological targets.
Uniqueness
The uniqueness of N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C18H17N7O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H17N7O/c1-12-9-13(2)25(22-12)11-14-5-3-6-15(10-14)20-17(26)16-21-18-19-7-4-8-24(18)23-16/h3-10H,11H2,1-2H3,(H,20,26) |
InChI Key |
PDSWFTCXHVCHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)NC(=O)C3=NN4C=CC=NC4=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B10891460.png)
![Tert-butyl 4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B10891461.png)
![1-[4-(Butan-2-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10891462.png)
![1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B10891470.png)
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891475.png)
![3-[(acetyloxy)methyl]-7-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10891480.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891498.png)
![Hexadecahydrocyclopenta[a]phenanthren-17-one, 16-(1,5-dimethyl-1H-pyrazol-4-ylmethylene)-10,13-dimethyl-](/img/structure/B10891510.png)
![2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10891531.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B10891535.png)
![3-[(acetyloxy)methyl]-7-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10891541.png)

![N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide](/img/structure/B10891547.png)
